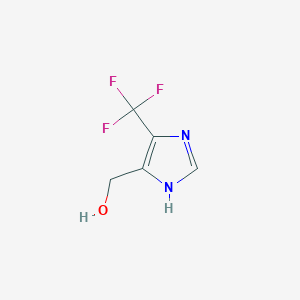

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

[4-(trifluoromethyl)-1H-imidazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N2O/c6-5(7,8)4-3(1-11)9-2-10-4/h2,11H,1H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQHFYRPMOANSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)CO)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344477 | |

| Record name | [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59608-85-4 | |

| Record name | [4-(Trifluoromethyl)-1H-imidazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(trifluoromethyl)-1H-imidazol-5-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Approach

The compound belongs to the class of fluorinated heterocyclic alcohols, typically synthesized by functionalizing an imidazole core with a trifluoromethyl substituent and introducing a hydroxymethyl group at the 5-position. The key challenges include selective substitution and maintaining the integrity of both the trifluoromethyl group and the imidazole ring.

Preparation via Direct Functionalization and Reduction

One common approach involves the synthesis of a nitro-substituted trifluoromethylbenzene intermediate, followed by nucleophilic substitution with an imidazole derivative, and subsequent reduction and functional group transformation steps.

Step A: Nucleophilic Substitution

React 1-fluoro-3-nitro-5-trifluoromethylbenzene with 4-methyl-1H-imidazole in the presence of a mild to moderately strong base such as carbonate or hydrogencarbonate salts. The solvent system includes polar aprotic solvents like N,N-dimethylformamide, N,N-dimethylacetamide, or 1-methyl-2-pyrrolidinone. The reaction temperature is maintained between 70°C and 130°C, preferably 75-100°C, to yield 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole as the main product.Step B: Reduction

The nitro group is reduced using catalytic hydrogenation over palladium on charcoal in polar solvents such as methanol or ethanol at elevated temperatures. This step produces the corresponding amine derivative, which can be further transformed into the desired hydroxymethyl compound through subsequent functional group modifications.

This method is adapted from processes used for related trifluoromethyl-imidazole compounds and provides a reliable route to intermediates that can be converted into (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol.

Notes on Synthetic Considerations

- Base Selection: Strong bases such as sodium hydride can be used in some steps, for example, in the initial nucleophilic substitution reactions involving imidazole derivatives.

- Solvent Choice: Polar aprotic solvents like N-methylpyrrolidinone (NMP) and dimethylformamide (DMF) are preferred to facilitate nucleophilic aromatic substitution and maintain solubility of intermediates.

- Temperature Control: Elevated temperatures (70-130°C) are crucial to drive substitution reactions to completion.

- Catalytic Reduction: Use of palladium catalysts under hydrogen atmosphere is standard for nitro group reductions.

- Purification: Crystallization from solvents like heptane is used to purify intermediates before further transformations.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Purpose/Outcome |

|---|---|---|

| Nucleophilic Substitution | 1-fluoro-3-nitro-5-trifluoromethylbenzene + 4-methyl-1H-imidazole; base (carbonate/hydrogencarbonate); solvent (DMF, DMAc, NMP); 75-100°C | Formation of nitro-substituted imidazole intermediate |

| Reduction | Catalytic hydrogenation (Pd/C); methanol or ethanol; elevated temperature | Conversion of nitro group to amine |

| Functional Group Conversion | Further chemical steps (not detailed in sources) | Introduction of hydroxymethyl group at imidazole 5-position |

| Stock Solution Preparation | Dissolution in DMSO, PEG300, Tween 80, water/corn oil | Preparation of clear in vivo formulations |

Research Findings and Practical Implications

- The described synthetic route is robust and adaptable for scale-up, given the use of common reagents and catalysts.

- The use of polar aprotic solvents and controlled temperature conditions ensures high selectivity and yield.

- The preparation of in vivo formulations highlights the compound's solubility challenges and the necessity of co-solvents for biological applications.

- The trifluoromethyl group imparts desirable physicochemical properties, such as metabolic stability and lipophilicity, which are preserved through the synthetic steps.

Chemical Reactions Analysis

Types of Reactions

(4-(trifluoromethyl)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding imidazole derivative without the hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions .

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted imidazole derivatives, which can exhibit enhanced biological activity and stability compared to their non-fluorinated counterparts .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

The compound serves as a crucial intermediate in the synthesis of more complex fluorinated compounds. Its trifluoromethyl group is known to improve the pharmacokinetic properties of molecules, which is essential in drug design.

Synthetic Routes

Common methods for synthesizing (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol include:

- Trifluoromethylation of Imidazole Derivatives : Using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonyl chloride (CF3SO2Cl) in the presence of a base to yield various derivatives.

- Continuous Flow Reactors : In industrial settings, large-scale production often employs continuous flow reactors to ensure efficiency and consistency in yield and purity.

Biological Applications

Drug Design and Development

The compound is being studied for its potential as a bioisostere in drug design. Its structural characteristics allow it to mimic other functional groups while providing enhanced stability and activity. This property is particularly useful in developing drugs targeting specific biological pathways .

Therapeutic Potential

Research indicates that this compound may have applications as:

- Antiviral Agents : Investigated for its ability to inhibit viral replication.

- Anticancer Agents : Its derivatives have shown promise in targeting cancer cells.

- Anti-inflammatory Agents : The compound's mechanism of action involves interactions with specific molecular targets, enhancing its therapeutic potential .

Material Science Applications

Advanced Materials Development

In material science, this compound is utilized to develop advanced materials with improved properties such as:

- Increased thermal stability

- Enhanced resistance to degradation

These properties make it suitable for applications in coatings, polymers, and other industrial materials.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of derivatives of this compound. The results indicated that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting potential for further development into therapeutic agents .

Case Study 2: Drug Design

Research on the structural modifications of similar imidazole compounds demonstrated that the introduction of trifluoromethyl groups significantly enhanced binding affinity to target proteins involved in gene regulation. This finding supports the hypothesis that this compound can serve as an effective scaffold for designing new inhibitors targeting epigenetic proteins .

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Chemical Synthesis | Building block for fluorinated compounds | Enhanced pharmacokinetic properties |

| Biological Research | Antiviral, anticancer, anti-inflammatory agents | Promising activity observed in various studies |

| Material Science | Development of advanced materials | Improved thermal stability and degradation resistance |

Mechanism of Action

The mechanism of action of (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins by increasing lipophilicity and facilitating hydrogen bonding interactions. This can lead to the inhibition or activation of specific enzymes or receptors, resulting in the desired biological effect .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Selected Imidazole Derivatives

Key Observations :

- Lipophilicity: The trifluoromethyl group in this compound enhances lipophilicity compared to non-fluorinated analogs like (2-phenyl-1H-imidazol-5-yl)methanol .

- Solubility : Hydroxymethyl (-CH₂OH) substituents generally improve aqueous solubility (e.g., losartan’s -CH₂OH group contributes to its water solubility) , but the -CF₃ group in the target compound likely reduces this effect due to hydrophobicity .

- Stability : The -CF₃ group increases resistance to metabolic degradation compared to chloro or methyl substituents (e.g., M1 metabolite in with -Cl) .

Stability and Reactivity

- Thermal Stability : Imidazole derivatives with electron-withdrawing groups (e.g., -CF₃) typically exhibit higher thermal stability. For example, TVB-3664 remains stable under physiological conditions .

- Chemical Reactivity: The hydroxymethyl group in this compound can undergo oxidation to carboxylic acids or esterification, similar to 4-(chloromethyl)phenyl imidazoles .

Biological Activity

Overview

The compound (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol is a derivative of imidazole known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on various research studies and findings.

- Chemical Formula : C₅H₄F₃N₃O

- Molecular Weight : 181.1 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that compounds with imidazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar imidazole derivatives can inhibit bacterial growth and have potential as antifungal agents . The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Anticancer Activity

Imidazole derivatives, including those related to this compound, have been investigated for their anticancer properties. A study reported that certain imidazole compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent cytotoxic effects . The mechanism of action often involves the inhibition of key enzymes involved in tumor growth or angiogenesis.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes such as kinases or phosphatases that are crucial for cancer cell proliferation.

- Receptor Modulation : It can interact with various receptors, modulating signaling pathways associated with inflammation and cancer progression .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that imidazole derivatives can induce oxidative stress in cells, leading to apoptosis in cancerous cells .

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

In a controlled study involving various cancer cell lines, this compound was tested alongside established chemotherapeutics. The results demonstrated that the compound exhibited synergistic effects when combined with other drugs, enhancing overall cytotoxicity and reducing resistance observed in certain cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(trifluoromethyl)-1H-imidazol-5-yl)methanol?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Demethylation : Hydrolysis of protected intermediates (e.g., methyl esters) using NaOH in methanol/water mixtures under reflux .

- Reduction : Hydrogenolysis of benzyl-protected precursors with palladium hydroxide catalysts (e.g., 5% Pd(OH)₂/C) in methanol at 70 psi .

- Oxidation : Controlled oxidation of sulfide intermediates to sulfoxides using NaIO₄ in THF/acetone/water mixtures at 313–338 K .

- Purification : Recrystallization from ethyl acetate or hexane/ethyl acetate mixtures .

- Example Table :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Demethylation | NaOH, MeOH/H₂O, RT, 10 hr | 91% | |

| Hydrogenolysis | Pd(OH)₂/C, H₂, 70 psi | 86% |

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify imidazole proton environments (δ 7.1–8.9 ppm) and CF₃ group signals (δ 120–125 ppm in ¹⁹F NMR) .

- Chromatography : HPLC (C8 columns, MeOH/KH₂PO₄ mobile phase) to assess purity and resolve enantiomers .

- Elemental Analysis : Match calculated vs. experimental C/H/N/F percentages (e.g., C: 45.2%, F: 27.3%) .

Q. What solvents and catalysts are critical for stabilizing the imidazole ring during synthesis?

- Methodological Answer :

- Solvents : Methanol, DMF, or THF for solubility and inertness toward reactive intermediates .

- Catalysts : K₂CO₃ for deprotonation in nucleophilic substitutions; NaH for sulfonylation reactions .

- Key Insight : Avoid protic solvents in reactions involving sensitive intermediates (e.g., azides) to prevent decomposition .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/ethanol gradients to separate sulfoxide enantiomers .

- X-ray Crystallography : Assign absolute configurations via anomalous dispersion (e.g., (R)-sulfoxide confirmed by Cahn-Ingold-Prelog rules) .

- Example : Enantiomers of N-(4-(4-fluorophenyl)imidazole)acetamide were resolved with >99% ee using preparative HPLC .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., p38 MAP kinase). Docking scores correlate with IC₅₀ values .

- Quantum Mechanics : DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and electrostatic potential maps for CF₃ and hydroxyl groups .

- Example : Compound 9c showed a docking score of −9.2 kcal/mol against α-glucosidase, indicating strong hydrogen bonding .

Q. How do structural modifications (e.g., CF₃ vs. CH₃) impact bioactivity?

- Methodological Answer :

- SAR Studies : Replace CF₃ with CH₃ or Cl and assay enzyme inhibition (e.g., α-glucosidase IC₅₀ increased from 12 µM to >100 µM for CH₃ analogs) .

- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) to compare binding entropy/enthalpy for CF₃ (hydrophobic) vs. OH (polar) substituents .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Methodological Answer :

- Controlled Replication : Vary catalysts (e.g., Pd/C vs. Pd(OH)₂/C) or solvents (DMF vs. THF) to identify yield-limiting factors .

- Kinetic Profiling : Monitor reaction progress via inline FTIR to detect intermediate accumulation (e.g., azide intermediates in hydrogenolysis) .

- Example Table :

| Catalyst | Solvent | Yield | Reference |

|---|---|---|---|

| Pd/C | MeOH | 75% | |

| Pd(OH)₂/C | MeOH | 86% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.